methyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate methyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 886957-45-5
VCID: VC11889131
InChI: InChI=1S/C22H22N4O6S/c1-23-20(30)18-14-8-9-25(22(31)32-2)11-15(14)33-21(18)24-19(29)12-4-3-5-13(10-12)26-16(27)6-7-17(26)28/h3-5,10H,6-9,11H2,1-2H3,(H,23,30)(H,24,29)
SMILES: CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Molecular Formula: C22H22N4O6S
Molecular Weight: 470.5 g/mol

methyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate

CAS No.: 886957-45-5

Cat. No.: VC11889131

Molecular Formula: C22H22N4O6S

Molecular Weight: 470.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate - 886957-45-5

Specification

CAS No. 886957-45-5
Molecular Formula C22H22N4O6S
Molecular Weight 470.5 g/mol
IUPAC Name methyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C22H22N4O6S/c1-23-20(30)18-14-8-9-25(22(31)32-2)11-15(14)33-21(18)24-19(29)12-4-3-5-13(10-12)26-16(27)6-7-17(26)28/h3-5,10H,6-9,11H2,1-2H3,(H,23,30)(H,24,29)
Standard InChI Key LVAGQYSUSUYMSB-UHFFFAOYSA-N
SMILES CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Canonical SMILES CNC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O

Introduction

Structural Characterization and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate, reflects its intricate structure. Key components include:

  • A thieno[2,3-c]pyridine core, a bicyclic system combining thiophene and pyridine rings, which enhances electronic delocalization and binding affinity.

  • A 3-(2,5-dioxopyrrolidin-1-yl)benzamido substituent at position 2, contributing hydrogen-bonding capabilities via the dioxopyrrolidine group .

  • A methylcarbamoyl group at position 3, introducing polar interactions and metabolic stability.

  • A methyl ester at position 6, which may serve as a prodrug moiety for hydrolytic activation.

Table 1: Key Chemical and Physical Properties

PropertyValue
Molecular FormulaC22H22N4O6S\text{C}_{22}\text{H}_{22}\text{N}_4\text{O}_6\text{S}
Molecular Weight470.5 g/mol
CAS Number886957-45-5
IUPAC NameMethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-3-(methylcarbamoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

The compound’s three-dimensional conformation, inferred from related thieno-pyridine derivatives, likely features a planar thieno-pyridine core with orthogonal substituents optimizing steric and electronic interactions .

Synthesis and Purification Strategies

Synthetic Pathways

The synthesis of methyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate likely involves multi-step reactions, as seen in related compounds :

  • Core Formation: Construction of the thieno[2,3-c]pyridine scaffold via cyclization of appropriately substituted thiophene and pyridine precursors.

  • Functionalization:

    • Introduction of the methylcarbamoyl group via nucleophilic acyl substitution.

    • Coupling of the 3-(2,5-dioxopyrrolidin-1-yl)benzamido moiety using carbodiimide-mediated amide bond formation.

  • Esterification: Installation of the methyl ester group under acidic or basic conditions.

Table 2: Representative Reagents and Conditions

StepReagents/ConditionsPurpose
1H2_2SO4_4, refluxCyclization of thieno-pyridine
2EDC/HOBt, DMF, rtAmide bond formation
3CH3_3OH, HCl gasEsterification

Purification and Characterization

Purification typically employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) ensures >95% purity, critical for pharmacological assays .

Future Research Directions

Optimization Strategies

  • Prodrug Design: Hydrolysis of the methyl ester to a carboxylic acid could enhance solubility or target affinity.

  • Structure-Activity Relationships (SAR): Modifying the dioxopyrrolidine or methylcarbamoyl groups may improve potency .

Translational Applications

  • Neurodegenerative Diseases: Targeting amyloid-beta aggregation or tau phosphorylation .

  • Oncology: Screening against kinesin spindle proteins (KSPs) or tyrosine kinases .

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